(9Z)-12-hydroxyoctadec-9-enoic acid

Content Navigation

- 1. General Information

- 2. Procurement Overview: (9Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic Acid) as a Functionalized C18 Precursor

- 3. Material Non-Interchangeability: Why Oleic Acid Cannot Substitute for Ricinoleic Acid

- 4. Quantitative Evidence Guide: Ricinoleic Acid vs. Standard C18 Fatty Acids

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

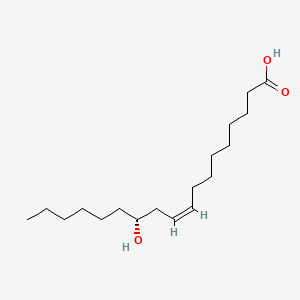

(9Z)-12-hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid (CAS: 141-22-0), is an omega-9 unsaturated fatty acid distinguished by a secondary hydroxyl group at the C12 position[1]. This trifunctional molecule—featuring a carboxyl group, a C9=C10 double bond, and a C12 hydroxyl group—serves as a highly reactive, bio-based industrial precursor. Unlike standard C18 fatty acids, ricinoleic acid exhibits distinctive baseline viscosity, optical activity, and complete solubility in polar solvents like ethanol [2]. In procurement contexts, it is primarily sourced for its native hydroxyl functionality, which bypasses the need for costly synthetic functionalization steps in the production of polyurethanes, estolides, premium biolubricants, and specialized cosmetic surfactants [3].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 643684, Ricinoleic Acid.

- [2] The Cosmetic Chemist. Ricinoleic Acid: Molecular Structure and Solvation Properties.

- [3] Nova Industries. Ricinoleic Acid (RA): Technical Specifications and Chemical Versatility in Industrial Synthesis.

Attempting to substitute ricinoleic acid with its closest unhydroxylated analog, oleic acid, results in immediate process failures in both polymerization and formulation workflows [1]. Because oleic acid lacks the C12 hydroxyl group, it cannot undergo direct urethane linkage; utilizing it for polyurethane synthesis requires aggressive, multi-step chemical modifications such as epoxidation or hydroformylation to artificially introduce hydroxyl sites. Furthermore, the absence of intermolecular hydrogen bonding in oleic acid drastically reduces its kinematic viscosity and eliminates its solubility in polar alcohols like ethanol [2]. Consequently, substituting oleic acid into formulations designed for ricinoleic acid leads to phase separation in cosmetics and catastrophic loss of film thickness and thermal stability in high-performance biolubricants.

References

- [1] Mutlu, H., & Meier, M. A. R. (2010). Synthesis of Biobased Polyurethane from Oleic and Ricinoleic Acids as the Renewable Resources via the AB-Type Self-Condensation Approach. Biomacromolecules, 11(4), 1166-1174.

- [3] The Cosmetic Chemist. Ricinoleic Acid: Molecular Structure and Solvation Properties.

Direct Polyurethane Synthesis Compatibility via Native Hydroxyl Functionality

Ricinoleic acid possesses a native secondary hydroxyl group at the C12 position, providing a direct reactive site for isocyanate cross-linking with a natural hydroxyl value of approximately 160 mg KOH/g . In contrast, oleic acid possesses a native hydroxyl value of near 0 mg KOH/g and requires multi-step chemical modification (such as epoxidation followed by ring-opening, or hydroformylation) to introduce reactive hydroxyl groups before it can be utilized in polyurethane synthesis [1]. Utilizing ricinoleic acid enables immediate self-condensation or reaction with diisocyanates to form thermoplastic elastomer polyurethanes, bypassing hazardous and time-consuming intermediate steps.

| Evidence Dimension | Native Hydroxyl Value and Synthesis Steps |

| Target Compound Data | Ricinoleic acid: ~160 mg KOH/g (Direct isocyanate reaction) |

| Comparator Or Baseline | Oleic acid: ~0 mg KOH/g (Requires epoxidation/hydroformylation) |

| Quantified Difference | Elimination of 1-2 synthetic functionalization steps and ~160 mg KOH/g higher native OH value |

| Conditions | Bio-polyol preparation for polyurethane elastomer synthesis |

Eliminates costly, time-consuming, and hazardous functionalization steps for manufacturers producing bio-based polyurethanes and elastomers.

Elevated Kinematic Viscosity and Lubricity for Estolide Production

The C12 hydroxyl group in ricinoleic acid induces strong intermolecular hydrogen bonding, significantly elevating the viscosity of its derivatives compared to non-hydroxylated analogs. In comparative tribological studies, estolides synthesized from ricinoleic acid achieved kinematic viscosities up to approximately 6700 mm2/s [1]. Conversely, estolides derived from oleic acid displayed substantially lower viscosities and inferior low-temperature crystallization profiles. The delayed crystallization in ricinoleic acid derivatives directly yields improved low-temperature flow properties for hydraulic fluids [1].

| Evidence Dimension | Kinematic Viscosity of Derived Estolides |

| Target Compound Data | Ricinoleic acid estolides: up to ~6700 mm2/s |

| Comparator Or Baseline | Oleic acid estolides: Substantially lower baseline viscosity |

| Quantified Difference | Massive increase in kinematic viscosity and significantly delayed low-temperature crystallization |

| Conditions | Acid-catalyzed estolide synthesis for biolubricant characterization |

Provides the critical high-viscosity and low-temperature stability required for formulating premium industrial biolubricants and heavy-duty hydraulic fluids.

Enhanced Polar Solvent Solubility for Formulation Stability

Unlike standard long-chain fatty acids which are highly hydrophobic, ricinoleic acid exhibits distinctive solubility in polar organic solvents such as ethanol and methanol[1]. This behavior is driven by the increased polarity imparted by the secondary hydroxyl group. While oleic acid and stearic acid are largely insoluble in alcohols at room temperature, ricinoleic acid readily dissolves, preventing phase separation in complex cosmetic, deodorant, and surfactant formulations [2].

| Evidence Dimension | Solubility in Polar Alcohols (e.g., Ethanol) |

| Target Compound Data | Ricinoleic acid: Soluble / Completely miscible |

| Comparator Or Baseline | Oleic acid / Stearic acid: Insoluble or poorly soluble |

| Quantified Difference | Binary shift from insoluble to completely miscible in ethanol at room temperature |

| Conditions | Room temperature solvent mixing for cosmetic and chemical formulations |

Ensures formulation stability and prevents phase separation in alcohol-based personal care products, inks, and specialized chemical blends.

Bio-based Polyurethane and Elastomer Manufacturing

Because of its native C12 hydroxyl group, ricinoleic acid is the right choice for synthesizing bio-based polyurethanes and thermoplastic elastomers[1]. Buyers should procure this exact compound when they need to react a fatty acid directly with diisocyanates, avoiding the costly and hazardous epoxidation steps required when using oleic acid or standard vegetable oil derivatives.

High-Performance Biolubricants and Estolides

Ricinoleic acid is highly preferred in the formulation of premium industrial biolubricants, metalworking fluids, and hydraulic oils [2]. Its capacity to form hydrogen bonds results in estolides with kinematic viscosities up to 6700 mm2/s and enhanced low-temperature stability, outperforming standard oleic acid-based lubricants in heavy-duty tribological applications.

Alcohol-Based Cosmetic and Personal Care Formulations

In the cosmetics and personal care industry, ricinoleic acid is selected over other C18 fatty acids due to its complete solubility in ethanol and other polar solvents [3]. This distinctive solvation property ensures that deodorants, lipsticks, and specialized skin-conditioning surfactants remain stable and do not phase-separate during storage.

References

- [1] Mutlu, H., & Meier, M. A. R. (2010). Synthesis of Biobased Polyurethane from Oleic and Ricinoleic Acids as the Renewable Resources via the AB-Type Self-Condensation Approach. Biomacromolecules, 11(4), 1166-1174.

- [2] Cermak, S. C., et al. (2025). Viscous, thermal and tribological characterization of oleic and ricinoleic acids-derived estolides and their blends with vegetable oils. ResearchGate.

- [3] The Cosmetic Chemist. Ricinoleic Acid: Molecular Structure and Solvation Properties.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 95 of 96 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Pictograms

Irritant

Other CAS

61789-44-4

10378-04-8

Absorption Distribution and Excretion

The skin penetration of ricinoleic acid in vivo /was investigated/ using rats that were 20 to 30 days old. In order to increase the fluorescence of ricinoleic acid, either one part of methyl anthranilate or methylcholanthrene was added to 99 parts ricinoleic acid. The test substance was gently rubbed on to skin that had been clipped free of hair. Biopsies were taken at various intervals post application. The preparations were observed using a Spencer microscope with a quartz condenser. Ricinoleic acid was retained mainly in the outer strata of the epidermis. There was little evidence of deeper penetration in biopsies that were taken at 2 hr post application.

The percutaneous absorption of a radiolabeled (3H)ricinoleic acid (specific activity = 20.0 mCi/mmol) mixture was evaluated using porcine skin membranes or silastic (polydimethylsioloxane) membranes in the Bronaugh flow-through diffusion cell system. [3H]Ricinoleic acid (5%) mixtures were prepared in water containing either 5% mineral oil or 5% PEG 200. Other (3H)Ricinoleic acid mixtures were formulated with the following three commonly used cutting fluid additives: triazine, linear alkylbenzene sulfonate, and triethanolamine. At 8 hr after topical exposure, Ricinoleic acid absorption (based on amount recovered in receptor fluid) ranged from 1% to 13% in silastic membranes and 0.1% to 0.3% in porcine skin membranes. For most mixtures, peak absorption of ricinoleic acid occurred within 3 hr. The greatest ricinoleic acid peak concentrations were associated with the control mixtures containing PEG in both membranes.

/Investigators/ studied the accumulation of hydroxyl acids in depot fat after rats were fed with ricinoleic acid in two experiments. In the first experiment, adult male rats (number, strain, and weights not stated) were fed ricinoleic acid (5% emulsion, 20 mL) for 7 days. In the second experiment, the animals were fed for 27 days. Lipid extraction from the fat tissue was followed by hydrolysis to yield a fatty acid mixture. A gas-liquid chromatogram indicated appreciable amounts of the following hydroxy fatty acids with shorter chain lengths than ricinoleic acid: 10-hydroxyhexadecenoic acid (experiment 1: 0.60% of total fatty acids; experiment 2: 0.33% of total fatty acids), 8-hydroxytetradecenoic acid (experiment 1: 0.03% of total fatty acids; experiment 2: 0.08% of total fatty acids), and 6-hydroxydodecenoic acid (experiment 2: 0.03% of total fatty acids). Ricinoleic acid comprised 0.51% of total fatty acids in experiment 1 and 3.85% of total fatty acids in experiment 2.

For more Absorption, Distribution and Excretion (Complete) data for Ricinoleic acid (9 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

Saponification of castor oil.

Fractional distillation of hydrolyzed castor oil

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Not Known or Reasonably Ascertainable

Fabricated Metal Product Manufacturing

9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-: ACTIVE

Analytic Laboratory Methods

Interactions

Dates

Frank D. Gunstone; John L. Harwood; Albert J. Dijkstra (2007). The Lipid Handbook. CRC Press. p. 1472. ISBN 978-1420009675.

James AT, Hadaway HC, Webb JP (May 1965). "The biosynthesis of ricinoleic acid". Biochem. J. 95 (2): 448–52. doi:10.1042/bj0950448. PMC 1214342. PMID 14340094.

Rider, T. H. (November 1931). "The Purification of Sodium Ricinoleate". Journal of the American Chemical Society. 53 (11): 4130–4133. doi:10.1021/ja01362a031.

Cornils, Boy; Lappe, Peter (2000). "Dicarboxylic Acids, Aliphatic". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a08_523.

Tom's of Maine - About Our Products

Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.

Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.

US 4398937, van Aller RT, Pessoney GF, "Selective algaecides for control of cyanochloronta", published 1983

Explore Compound Types